The table below summarizes the primary metabolites of this compound identified in plants and microorganisms, along with key characteristics.
| Metabolite Name | System of Identification | Metabolic Pathway | Key Characteristics / Significance |
|---|---|---|---|
| This compound (Parent) | Plants (Fruit crops) [1], Fungi (A. niger) [2] | - | Major residue in crops; highly lipophilic (logP=5.5) [2] |
| TBPE (2-(4-tert-butylphenyl)ethanol) | Plants (Fruit crops) [1], Fungi (A. niger) [2] | Ether cleavage [2] [1] | Toxicologically relevant; more toxic than parent; requires separate risk assessment [1] [3] |
| 4-OHQ (Quinazolin-4-ol) | Plants (Fruit crops) [1], Fungi (A. niger) [2] | Ether cleavage [2] [1] | Formed especially during processing (e.g., pasteurization) [1] |
| 4-t-butylphenethyl alcohol | Fungi (A. niger) [2] | Ether cleavage [2] | Major metabolite in fungal metabolism [2] |
The metabolic pathway is consistent across systems, initiating with the cleavage of the ether bridge. The following diagram illustrates this primary pathway and the key enzymes involved in microorganisms.
The primary oxidative metabolism of this compound involves ether bridge cleavage, a process catalyzed by specific cytochrome P450 enzymes in fungi and likely plants.
The following methodology, based on the study using Aspergillus niger, provides a model protocol for investigating this compound metabolism in microorganisms [2].
Workflow for studying this compound metabolism in fungi, including chemical oxidation and inhibitor studies for mechanistic insight.
The experimental and regulatory assessments provide the following critical quantitative data.
| Parameter | Value / Finding | Context / Significance |
|---|---|---|
| Half-life in *A. niger* | 0.6 days [2] | Indicates rapid microbial degradation in soil. |
| Half-life with PBO inhibitor | 58.7 days [2] | Confirms metabolism is primarily mediated by cytochrome P450s. |
| ADI (this compound) | 0.005 mg/kg bw/day [1] [3] | Toxicological reference for long-term consumer exposure. |
| ARfD (this compound) | 0.1 mg/kg bw [1] [3] | Toxicological reference for short-term consumer exposure. |
| ADI (TBPE) | 0.002 mg/kg bw/day [1] [3] | Stricter ADI due to higher toxicity of the metabolite. |
| ARfD (TBPE) | 0.002 mg/kg bw [1] [3] | Very strict ARfD highlights acute toxicity concern. |
The current research, while informative, leaves several areas open for further investigation:
Fenazaquin (CAS 120928-09-8) represents a significant advancement in quinazoline chemistry with specific acaricidal activity against economically important mite species. First introduced in 1993, this mitochondrial electron transport inhibitor has established itself as an important tool in integrated pest management programs across various agricultural systems [1]. This compound's unique biochemical properties stem from its specific action at Site I of the mitochondrial respiratory chain, distinguishing it from other acaricide classes and making it valuable for resistance management [2] [1]. Recent studies have expanded understanding of its environmental profile and potential applications, including emerging research on its use for controlling Varroa destructor mites in apiculture, though this application requires further assessment of sublethal effects on honeybee larvae [2]. The compound continues to be subject to ongoing research and regulatory review, with its current EU approval status extending until 2025-08-31 [1].
This compound (IUPAC name: 4-tert-butylphenethyl quinazolin-4-yl ether) is a synthetic quinazoline derivative with specific acaricidal properties developed for controlling phytophagous mites in agricultural systems [1]. The molecule consists of a quinazoline heterocycle connected via an ether linkage to a 4-tert-butylphenethyl group, creating a highly lipophilic structure that influences both its biological activity and environmental behavior [1]. The compound typically presents as colorless crystals with a melting point of 80.5°C and decomposes before reaching its boiling point, indicating reasonable thermal stability under normal storage conditions [1].
From a regulatory perspective, this compound is classified under IRAC MoA Group 21A, specifically targeting mitochondrial complex I electron transport [1]. This classification is significant for resistance management programming, as it represents a mode of action distinct from other commonly used acaricides. The compound has undergone extensive regulatory review and is currently approved under EU Regulation 1107/2009 with an expiry date of 2025-08-31, and is not currently listed as a candidate for substitution [1]. The global market for this compound continues to evolve with increasing consideration of Environmental, Social, and Governance (ESG) factors, driving innovations in greener synthesis methods and sustainable application practices [3].
Table 1: Basic physicochemical properties of this compound
| Property | Value | Conditions | Reference |
|---|---|---|---|
| Molecular formula | C₂₀H₂₂N₂O | - | [1] |
| Molecular mass | 306.40 g/mol | - | [1] |
| Melting point | 80.5 °C | - | [1] |
| Water solubility | 0.102 mg/L | 20°C, pH 7 | [1] |
| Log P | 5.51 | 20°C, pH 7 | [1] |
| Vapor pressure | Low | Not volatile | [1] |
This compound was first reported in 1992 and introduced to the market in 1993, emerging from research into quinazoline derivatives with biological activity [1]. The discovery process involved systematic investigation of structure-activity relationships within the quinazoline chemical class, which was known for diverse biological properties including insecticidal and acaricidal effects [2]. Researchers identified that specific substitution patterns on the quinazoline core, particularly when linked to lipophilic aromatic systems, conferred potent acaricidal activity against economically important mite species [2] [1]. The development of this compound represented an important advancement in acaricide chemistry, as it provided a new mode of action distinct from other commercially available products, offering solutions for resistance management in field populations that had developed resistance to other chemical classes.
This compound exerts its acaricidal effect through inhibition of mitochondrial electron transport at Site I (Complex I) in the respiratory chain [2] [1]. This specific target site distinguishes it from other acaricide classes such as METI inhibitors (like fenpyroximate and pyridaben) that act at different sites within the mitochondrial electron transport chain. The inhibition of electron transport disrupts cellular energy production by impairing ATP synthesis, leading to rapid cessation of feeding, immobility, and ultimately death in target mite species [2].
The molecular basis for this activity stems from this compound's ability to bind to the ubiquinone binding site of Complex I, preventing the normal electron transfer from NADH to ubiquinone [1]. This disruption of mitochondrial function is particularly effective against arthropod pests, with studies demonstrating that this compound causes remarkable mortality in various mite species including Tetranychus urticae and Varroa destructor [2]. At the biochemical level, exposure to this compound triggers metabolic disturbances characterized by alterations in carbohydrate metabolism, amino acid metabolism, and lipid metabolism, as evidenced by metabolomic studies in honeybee larvae [2].
This compound acts by inhibiting mitochondrial electron transport at Complex I, disrupting cellular energy production and causing mortality in target mites.
A notable advancement in this compound production is the development of a green synthesis method that addresses environmental concerns associated with traditional manufacturing processes. This approach focuses on reducing hazardous waste and improving atomic economy while maintaining high yield and purity. The green synthesis method utilizes phosphoryl trichloride (POCl₃) as a key reagent in the chlorination reaction of 4(3H)-quinazolinone, which serves as a critical intermediate [4].
The optimized green synthesis protocol proceeds as follows: 4(3H)-quinazolinone is suspended in an appropriate organic solvent, preferably dichloromethane or toluene, followed by dropwise addition of phosphoryl trichloride with continuous mechanical stirring at controlled temperatures between 0-5°C [4]. The reaction mixture is then warmed to room temperature and stirred for an additional 2-5 hours to complete the chlorination reaction. After the reaction is complete, the mixture is carefully neutralized with a sodium carbonate solution, followed by washing with water to remove impurities [4]. The organic layer is separated and concentrated under reduced pressure to yield 4-chloroquinazoline as a key intermediate. This intermediate is subsequently reacted with 4-tert-butylphenethyl alcohol in the presence of a base catalyst to form this compound through an etherification reaction [4].
The environmental benefits of this green approach include reduced wastewater generation and elimination of highly toxic chlorination agents such as thionyl chloride, phosphorus pentachloride, or triphosgene that are commonly employed in traditional synthesis methods [4]. Additionally, this method simplifies post-processing treatment and improves overall safety profile while maintaining high yield and product purity suitable for commercial application.
Traditional synthesis routes for this compound typically involve a multi-step process beginning with 4-tert-butylbenzene ethanol as the starting material. One common method involves bromination of this starting compound using N-bromosuccinimide (NBS) in dichloromethane, followed by purification through washing and column chromatography to yield the intermediate (4-tert-butylphenyl) bromoethane [5] [1].
In the subsequent step, this intermediate undergoes reaction with 4-hydroxyquinazoline in an organic solvent system, with temperatures ranging from 0 to 100°C depending on the specific protocol [5]. The reaction typically involves controlled dropwise addition of reagents followed by insulation for several hours to ensure complete reaction. The crude product is then processed through solvent removal, washing, and recrystallization to obtain this compound with high purity [5]. Alternative conventional methods may employ different halogenation agents or coupling strategies, but generally follow this two-step approach of generating a reactive halide intermediate followed by ether formation with the quinazoline moiety.
Table 2: Comparison of this compound synthesis methods
| Parameter | Green Synthesis Method | Conventional Method |
|---|---|---|
| Key chlorination reagent | Phosphoryl trichloride (POCl₃) | Thionyl chloride, phosphorus pentachloride, or triphosgene |
| Solvent systems | Dichloromethane, toluene, 1,2-dichloroethane | Dichloromethane, tetrahydrofuran, diethyl ether |
| Temperature range | 0-100°C (step-dependent) | 0-100°C (step-dependent) |
| Environmental impact | Reduced wastewater, eliminated highly toxic reagents | Higher wastewater generation, more toxic reagents |
| Post-processing | Simplified treatment | More complex purification |
| Yield | High (specific values not provided) | High (specific values not provided) |
This compound synthesis involves chlorination and etherification steps, with green methods using safer reagents to reduce environmental impact.
This compound demonstrates a broad acaricidal spectrum primarily targeting economically important mite species across various agricultural systems. Field studies have established its effectiveness against key pests including Panonychus species (citrus red mites), Tetranychus species (spider mites), and Eutetranychus species [1]. The compound has shown remarkable efficacy in practical applications, with research documenting that this compound can achieve over 70% egg mortality of Tetranychus urticae at recommended field rates [2]. Further supporting its field performance, additional studies reported that a 0.0025% concentration of this compound effectively controlled 60.94% of T. urticae populations on rose plants [2].
This compound is commercially formulated primarily as a suspension concentrate (SC) that is diluted with water and applied as a spray, with common brand names including Magister F, Pride Ultra, and Turkoise [1]. Its approved applications span various crop systems, with particular importance in fruit trees including apples, pears, and citrus; nut crops; and ornamental plants [1]. The compound's lipophilic nature (log P = 5.51) contributes to its residual activity on plant surfaces, while its low water solubility (0.102 mg/L) limits excessive penetration into plant tissues, making it particularly suitable for surface-feeding mite species [1].
Recent investigations have explored the potential of this compound for managing Varroa destructor, a devastating parasitic mite of honeybees, with studies demonstrating 92% mortality of V. destructor within 24 hours of exposure [2]. Semi-field evaluations further supported these findings, showing 80% V. destructor mortality after 42 days of this compound exposure, while maintaining honeybee mortality below 16% in adult bees [2]. However, comprehensive risk assessment studies have revealed potential concerns regarding sublethal effects on honeybee larvae, including disruptions to hemolymph metabolome and gut microbiome at higher application rates [2].
Research on honeybee larvae has demonstrated that chronic exposure to low-dose this compound does not significantly affect larval development, but higher doses significantly increase larval mortality, extend developmental time, and elevate deformity rates in emerged adults [2]. At the metabolic level, this compound exposure primarily disturbs carbohydrate metabolism, amino acid metabolism, and lipid metabolism in honeybee larval hemolymph, indicating potential metabolic stress responses [2]. These findings highlight the importance of precise application rates and timing to minimize non-target effects while maintaining effective pest control.
This compound exhibits a differential toxicity profile across various non-target species, which is crucial for environmental risk assessment. The compound is classified as moderately toxic to mammals but demonstrates higher toxicity to aquatic invertebrates and fish, necessitating careful management to prevent contamination of water bodies [1]. Recent research has provided enhanced understanding of its effects on pollinators, particularly honeybees, revealing that while adult bees show relatively low acute toxicity, larval stages are more sensitive to this compound exposure [2].
Specific ecotoxicological studies indicate that this compound significantly alters the gut microbiome composition in honeybee larvae, reducing beneficial bacterial populations such as Lactobacillus and Bifidobacterium that play important roles in nutrient absorption and pathogen defense [2]. Additionally, chronic exposure to sublethal doses disrupts larval antioxidative, detoxification, and immune functions, potentially increasing susceptibility to other environmental stressors [2]. These findings underscore the importance of considering sublethal effects in comprehensive risk assessments, particularly for non-target arthropods that provide essential ecosystem services like pollination.
This compound's environmental profile is characterized by high persistence in soil and water systems, with a reported half-life (DT₅₀) of approximately 45 days under typical environmental conditions [2] [1]. The compound's high lipophilicity (log P = 5.51) and low water solubility contribute to strong adsorption to soil organic matter, limiting its potential for leaching into groundwater [1]. However, these same properties raise concerns about bioaccumulation in aquatic sediments and potential impacts on benthic organisms.
The compound demonstrates low volatility under normal environmental conditions, reducing concerns about atmospheric transport and redistribution [1]. In aquatic systems, this compound tends to partition into sediments where it may persist for extended periods, potentially affecting sediment-dwelling organisms. While the compound is not classified as a groundwater contaminant of concern under typical use patterns, its persistence necessitates careful monitoring in areas with repeated applications to prevent accumulation in soil systems [1].
Table 3: Environmental fate and ecotoxicological properties of this compound
| Parameter | Value | Test Organisms/Conditions | Reference |
|---|---|---|---|
| Soil DT₅₀ | 45 days | Typical field conditions | [2] |
| Aquatic toxicity | High to moderate | Fish, invertebrates, algae | [1] |
| Bee toxicity (adult) | <16% mortality | Semi-field conditions | [2] |
| Bee larval effects | Significant at high doses | Metabolic and developmental impacts | [2] |
| Mammalian toxicity | Moderate | Oral exposure | [1] |
| Bioaccumulation potential | High | Based on log P = 5.51 | [1] |
This compound maintains approved status in multiple global regions under various regulatory frameworks. The compound is currently included in the European Union's pesticide database with approval under EC Regulation 1107/2009 until 31 August 2025 [1]. The dossier rapporteurs for this compound in the EU are Germany and Poland, reflecting the compound's regulatory oversight structure [1]. Importantly, this compound is not currently designated as a Candidate for Substitution in the EU, indicating that regulatory authorities have not identified concerns warranting replacement with alternative substances having lower risk profiles [1].
Beyond the EU, this compound holds registrations in other significant agricultural markets including Morocco and various countries in Asia and the Americas [1]. The United States Environmental Protection Agency has assigned this compound the chemical code 044501, facilitating tracking and regulatory management within the U.S. pesticide registration system [1]. The global market for this compound continues to evolve, with increasing emphasis on Environmental, Social, and Governance (ESG) considerations that are shaping manufacturing practices, application methods, and overall market dynamics [3].
Field resistance to this compound has been documented in populations of Tetranychus urticae (two-spotted spider mite), emphasizing the importance of proactive resistance management in preservation of product efficacy [1]. As a mitochondrial electron transport inhibitor (Group 21A), this compound represents a valuable tool in rotation programs with acaricides possessing different modes of action to delay resistance development.
Recommended resistance management strategies include:
The rising prominence of resistance issues aligns with broader industry trends where effective resistance management has become integral to sustainable agricultural practices and product stewardship [7].
This compound remains a valuable tool in modern integrated pest management programs nearly three decades after its initial introduction. Its unique biochemical properties and specific mode of action continue to provide effective control of economically important mite species in various agricultural systems. Recent research has expanded understanding of both its potential applications (such as Varroa mite control in apiculture) and its sublethal effects on non-target organisms (particularly honeybee larvae), highlighting the need for balanced risk-benefit assessment in regulatory decisions and use patterns [2].
Future development directions for this compound and related quinazoline compounds include:
Fenazaquin is a quinazoline-based acaricide and insecticide first introduced in 1993, used to control mites on a variety of fruits, nuts, and ornamentals [1]. Its mode of action involves the inhibition of mitochondrial electron transport at complex I (site I) [1] [2]. As a lipophilic compound with a high log P value, its behavior in the environment is characterized by low mobility in water and a potential to persist in soil and organic matter [1] [3]. This guide provides a comprehensive technical overview of this compound's environmental fate, supported by quantitative data, experimental protocols, and visualizations of key processes.
The fundamental properties of this compound dictate its interaction with and distribution in the environment. The data below provides a critical foundation for understanding its behavior.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Conditions / Notes | Reference |
|---|---|---|---|
| Chemical Formula | C₂₀H₂₂N₂O | - | [1] |
| Molecular Mass | 306.40 g/mol | - | [1] |
| Water Solubility | 0.102 mg/L | Low; at 20°C, pH 7 | [1] |
| Octanol-Water Partition Coefficient (Log P) | 5.51 | High; at 20°C, pH 7 | [1] |
| Melting Point | 80.5 °C | - | [1] |
| Vapor Pressure | Not volatile | - | [1] |
| Dissociation Constant (pKa) | 2.44 | At 25°C | [1] |
This compound's journey and persistence in the environment are summarized in the following diagram, which outlines its primary degradation pathways and endpoints in agricultural systems.
Diagram: The primary environmental pathways and transformation of this compound, highlighting key degradation processes.
The core transformation pathway for this compound involves the cleavage of its ether bridge. This reaction has been observed in multiple systems, producing two major metabolites [3] [4]:
Notably, TBPE has been identified as a toxicologically relevant plant metabolite that can be more toxic than the parent compound [4].
Table 2: Persistence and Degradation Data for this compound
| Compartment / Matrix | Half-life (DT₅₀) & Key Findings | Experimental Context / Conditions |
|---|---|---|
| Soil & Water Systems | May be persistent (Half-life: 3 to 60 days) [1] | Varies depending on local conditions [1]. |
| Apple Fruit | 3.62 - 4.12 days [5] | Field trial; varies with application rate. |
| Microbial Transformation | 0.6 days (with Aspergillus niger) [3] | Laboratory culture conditions. |
| Chemical Oxidation | 0.1 - 0.5 days [3] | Using m-chloroperoxybenzoic acid (MCPBA). |
This protocol, adapted from a 2018 study, details the methodology for investigating the fungal metabolism of this compound using Aspergillus niger as a model soil fungus [3].
1. Fungal Culture and Inoculation:
2. Dosing and Kinetic Study:
3. Metabolite Extraction:
4. Chemical Oxidation Mimic:
5. Instrumental Analysis:
The workflow for this protocol is visualized in the following diagram.
Diagram: Experimental workflow for studying fungal metabolism of this compound.
A 2024 study investigated the toxic effects of this compound on honeybee (Apis mellifera) larvae using the following methodology [2]:
1. In Vitro Rearing of Honeybee Larvae:
2. Acute and Chronic Toxicity Exposure:
3. Endpoint Assessment:
This compound exhibits moderate to high toxicity to terrestrial and aquatic organisms, and its metabolite TBPE requires careful toxicological consideration [1] [4]. The established toxicological reference values are:
Recent residue studies support raising the Maximum Residue Levels (MRLs) for certain crops, with consumer risk assessments indicating that the short-term and long-term intake of residues is unlikely to present a health risk [4].
The table below summarizes the key metabolites of this compound identified in microbial and chemical oxidation studies.
| Metabolite Name | Context of Identification | Proposed Formation Pathway |
|---|---|---|
| 4-Hydroxyquinazoline (4-OHQ) | Microbial transformation (Aspergillus niger); Chemical oxidation (MCPBA) [1] | Oxidative cleavage of the ether bridge [1] |
| 2-(4-tert-Butylphenyl)ethanol (TBPE) | Microbial transformation (Aspergillus niger); Chemical oxidation (MCPBA); Plant metabolism (EFSA assessment) [1] [2] | Oxidative cleavage of the ether bridge [1] |
| Quinazolin-4-ol | Plant metabolism; Processing of crops (hydrolysis) [2] | Hydrolytic cleavage, especially during pasteurization [2] |
Here is a detailed methodology for studying this compound metabolism, based on the fungal transformation study.
The following diagram illustrates the primary oxidative degradation pathway of this compound as identified in the study with Aspergillus niger and confirmed by chemical oxidation. The cleavage of the ether bridge is the critical initial step.
The diagram above shows the established oxidative degradation pathway of this compound, leading to its primary metabolites [1].
The core toxicological assessment for fenazaquin has been established by the Joint FAO/WHO Meeting on Pesticide Residues (JMPR). The following table summarizes the key health reference values from the most recent evaluation [1].
| Parameter | Value | Comments |
|---|---|---|
| Acceptable Daily Intake (ADI) | 0–0.05 mg/kg bw | Applies to this compound and its metabolites TBPE and 4-OH. |
| Acute Reference Dose (ARfD) | 0.1 mg/kg bw | Applies to this compound and its metabolites TBPE and 4-OH. |
These values represent the amount of a substance that can be ingested daily over a lifetime (ADI) or in a single day (ARfD) without appreciable health risk [2]. The JMPR evaluation from 2017 is the source for these figures, and it is noted that the database does not include the recommended Maximum Residue Levels (MRLs) [1].
This compound is a quinazoline insecticide and acaricide that works by inhibiting mitochondrial electron transport at site I of the respiratory chain, leading to energy disruption and death in target pests [3] [4]. Its environmental behavior and metabolic pathways are key to understanding its overall toxicological profile.
The diagram below illustrates the primary metabolic pathway of this compound as identified in microbial studies [3].
Recent scientific literature has expanded the understanding of this compound's effects, particularly on non-target species like honeybees.
Toxicity to Honeybee Larvae: A 2024 study investigated the effects of this compound on honeybee (Apis mellifera) larvae. While this compound has been considered a candidate for controlling the parasitic Varroa destructor mite in hives, the study found that high doses can be toxic to larval development. Key findings include [4]:
Experimental Protocol (In Vitro Larval Rearing): The methodology from this study provides a reproducible model for toxicity assessment [4]:
The ADI and ARfD are foundational for human health risk assessment. While not provided in the search results for this compound specifically, Health Canada's approach illustrates how these values are applied to derive Human Health Reference Values (HHRVs) for drinking water [2]:
This framework ensures that potential exposure through drinking water remains well below levels that would pose a health risk.
The table below summarizes quantitative data on this compound dissipation in soil from various field and laboratory studies.
| Study Context / Crop | Application Rate (g a.i. ha⁻¹) | Half-life (Days, Range or Mean) | Time to Dissipate below LOQ (Days) | Citation |
|---|---|---|---|---|
| Chilli (2-year field study) | 125, 156.25, 250 | 2.41 - 3.35 | 15 (for lower doses), 20 (for 2X dose) | [1] [2] |
| Apple orchard | 0.004% and 0.008% concentration | Data not specified in soil | Not specified | [3] |
| Laboratory (Soil & Fungus) | Not applicable (in-vitro) | 0.6 (with Aspergillus niger) | Not studied | [4] |
| General Range | Varied | ~3 to 60 days (as cited in a review) | Not applicable | [4] |
The core methodology for conducting a this compound dissipation study in the field involves a structured workflow, which can be summarized as follows:
Experimental workflow for field dissipation studies
Here is a detailed breakdown of each step in the experimental protocol:
C_t = C₀ * e^(-kt), where C_t is the concentration at time t, C₀ is the initial concentration, and k is the dissipation rate constant. The half-life is then calculated as DT₅₀ = ln(2)/k.Microorganisms play a significant role in the degradation of this compound in soil.
Beyond natural degradation, advanced methods are being developed to remove this compound from the environment.
1. Introduction Fenazaquin is an acaricide used in agriculture, including on chilli crops. Monitoring its residue levels is crucial for ensuring food safety and compliance with regulations. This application note details a robust method for quantifying this compound residues in green chilli, red chilli, and soil using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method has been validated over a two-year study period, demonstrating high sensitivity and reliability [1] [2].
2. Experimental Protocol
The following workflow outlines the major steps for the determination of this compound residues in chilli.
2.1. Materials and Reagents
2.2. Detailed Procedures
3. Method Validation and Key Parameters The method was validated according to standard guidelines, with key parameters summarized below.
Table 1: Analytical Method Performance Parameters [1] [2]
| Parameter | Value |
|---|---|
| Limit of Detection (LOD) | 0.003 mg kg⁻¹ |
| Limit of Quantification (LOQ) | 0.01 mg kg⁻¹ |
| Linear Range | 0.001 - 0.5 mg kg⁻¹ (with R² > 0.99) |
| Recovery (%) | 70 - 120% (as per SANTE guidelines) |
| Precision (RSD%) | < 15% |
Table 2: this compound Dissipation in Chilli and Soil (Summary of Two-Year Study) [1] [2]
| Matrix | Application Dose (g a.i. ha⁻¹) | Mean Initial Deposit (mg kg⁻¹) | Dissipation to >96% (Days) | Half-life (Days) |
|---|---|---|---|---|
| Green Chilli | 125 (X) | 0.74 - 0.78 | 20 | 3.22 - 3.93 |
| 156.25 (1.25X) | 1.17 - 1.20 | 20 | ||
| 250 (2X) | 1.70 - 1.79 | 20 | ||
| Soil | 125 (X) | 0.18 - 0.19 | 15 | 2.41 - 3.35 |
| 156.25 (1.25X) | 0.22 - 0.25 | 15 | ||
| 250 (2X) | 0.39 - 0.44 | 20 | ||
| Red Chilli | All Doses | Residues present at 25 days; below LOQ at maturity |
4. Critical Considerations for Analysis
This document provides a detailed protocol for the determination of the acaricide fenazaquin in environmental water and fresh tomato samples. The method leverages QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) for sample cleaning and Switchable Solvent Liquid Phase Microextraction (SS-LPME) for analyte preconcentration, enabling ultratrace-level analysis by Gas Chromatography-Mass Spectrometry (GC-MS) [1]. This combined approach significantly enhances the detection power of GC-MS for this compound.
This compound is a lipophilic acaricide used in agricultural systems. Monitoring its residue levels in crops like tomatoes and adjacent water bodies is crucial for environmental and food safety.
The QuEChERS method provides an efficient mechanism to extract this compound from a complex tomato matrix and purify the extract by removing common interferences like organic acids, pigments, and sugars [2]. The subsequent SS-LPME step is a preconcentration technique that uses a solvent which can switch its hydrophilicity in response to a chemical stimulus (like a change in pH), allowing for efficient partitioning and concentration of this compound from the aqueous extract into a small volume of organic solvent [1]. This two-step process results in a clean, concentrated sample ideal for sensitive GC-MS detection.
| Category | Items |
|---|---|
| Chemicals & Reagents | This compound analytical standard (high purity), Acetonitrile (HPLC grade), Switchable solvent (e.g., N,N-Dimethylcyclohexylamine), Sodium hydroxide (NaOH), QuEChERS kits (containing MgSO₄, NaCl, PSA, etc.) [1] [2]. |
| Equipment | Gas Chromatograph-Mass Spectrometer (GC-MS), Vortex mixer, Centrifuge, Analytical balance, Micropipettes, Volumetric flasks and cylinders, Centrifuge tubes, GC vials [1]. |
| Samples | Lake, irrigation canal, well, and wastewater; Fresh tomato fruits [1]. |
Workflow Overview The following diagram illustrates the complete analytical procedure, from sample preparation to final analysis:
3.1. Sample Preparation
3.2. QuEChERS Extraction and Clean-up (for Tomato Matrices)
3.3. Switchable Solvent Liquid Phase Microextraction (SS-LPME) This step is performed on the purified tomato extract or the filtered water sample.
The mechanism of the SS-LPME process for concentration is detailed below:
3.4. Instrumental Analysis: GC-MS Parameters
The described method was rigorously validated. The table below summarizes key performance metrics [1].
| Validation Parameter | Performance Value |
|---|---|
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.18 ng/mL |
| Enhancement in Detection Power | ~800-fold compared to direct GC-MS |
| Recovery in Spiked Tomato Samples | ~100% (using matrix-matched calibration) |
The integrated QuEChERS-SS-LPME-GC-MS method is a robust, highly sensitive, and accurate procedure for determining ultratrace levels of this compound in both water and fresh tomato matrices. The SS-LPME step provides exceptional preconcentration, while QuEChERS effectively tackles the complex tomato matrix. This protocol is fit-for-purpose for environmental monitoring and food safety compliance testing.
This document provides detailed application notes and experimental protocols for the analytical method validation of fenazaquin, a miticide/insecticide used in agricultural applications. The content is specifically tailored for researchers, scientists, and drug development professionals involved in pesticide residue analysis and regulatory method development.
This compound (4-[2-[4-(1,1-dimethylethyl)phenyl]ethoxy]quinazoline) is a miticide/insecticide used on various crops. Its metabolism produces several relevant compounds, including TBPE (2-(4-tert-butylphenyl) ethanol) and quinazolin-4-ol (4-OHQ), which must be considered in analytical methods. The European Food Safety Authority (EFSA) has established separate residue definitions for enforcement (parent this compound) and risk assessment (this compound and TBPE) [1].
Key chemical properties of this compound include its fat-soluble nature, which influences method development for different commodity matrices. During processing, especially in beer production, this compound readily degrades to 4-OHQ, particularly under pasteurization conditions, necessitating comprehensive analytical methods that can monitor these transformation products [1].
Analytical methods for this compound must demonstrate reliability across various food matrices to support maximum residue limit (MRL) enforcement and dietary risk assessment. For hops, the validated Limit of Quantification (LOQ) is established at 0.01 mg/kg, which is sufficiently sensitive to monitor residues at the import tolerance level of 30 mg/kg [1].
The method must be applicable to diverse commodity groups, including high-water, high-oil, high-acid, and dry content commodities, with particular attention to matrix effects that can significantly impact method performance [1].
Comprehensive method validation requires assessment of multiple parameters to ensure reliability, accuracy, and precision. The following table summarizes key validation parameters for this compound analytical methods:
Table 1: Method Validation Parameters for this compound Analysis
| Validation Parameter | Performance Criteria | Matrix | Reference |
|---|---|---|---|
| Limit of Quantification (LOQ) | 0.01 mg/kg | Hops | [1] |
| Linearity | R² ≥ 0.99 | Almonds | [2] |
| Recovery Range | 70-120% | Corn-based products | [3] |
| Intra-day Precision (RSD) | < 12.9% | Corn-based products | [3] |
| Inter-day Precision (RSD) | < 15.1% | Corn-based products | [3] |
| Matrix Effect Range | 13% to 161% | Corn-based products | [3] |
These parameters demonstrate that properly validated methods for this compound can achieve the rigorous standards required for regulatory compliance monitoring. The strong matrix effects observed in some matrices (13-161%) highlight the importance of matrix-matched calibration or effective clean-up procedures [3] [2].
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach provides an effective framework for this compound residue analysis. The following protocol is adapted from validated methods used for pesticide multi-residue analysis:
Table 2: QuEChERS Extraction and Clean-up Protocol
| Step | Parameter | Specification |
|---|---|---|
| Sample Preparation | Homogenization | Representative sampling, particle size reduction |
| Extraction | Solvent | Acetonitrile (typically) |
| Extraction | Additives | Salts for partitioning (MgSO₄, NaCl) |
| Clean-up | Sorbents | PSA and C18 combination [2] |
| Clean-up | Alternative | Freezing-out clean-up for complex matrices [4] |
| Analysis | Techniques | LC-MS/MS and/or GC-MS |
The combination of PSA and C18 sorbents has demonstrated the best recovery results in the clean-up step for complex matrices like almonds [2]. For particularly challenging matrices, a freezing-out clean-up can be implemented to remove additional interferents [4].
The following workflow diagram illustrates the complete analytical process for this compound determination:
Figure 1: Analytical Workflow for this compound Determination
For complex matrices like corn-based products, comprehensive two-dimensional liquid chromatography coupled with tandem mass spectrometry provides superior separation and sensitivity:
This advanced setup successfully addressed the challenge of analyzing over a hundred pesticides in complex corn matrices, with only three pesticides detected below the LOQ and MRL in actual samples [3].
For comprehensive coverage of pesticides including this compound, complementary use of LC-MS/MS and GC-MS is recommended:
Table 3: Instrumental Analysis Parameters
| Parameter | LC-MS/MS | GC-MS |
|---|---|---|
| Linear Range | R² ≥ 0.99 [2] | R² ≥ 0.99 [2] |
| LOD Range | 0.28-3.00 μg/kg [2] | Instrument dependent |
| LOQ Range | 0.92-9.98 μg/kg [2] | Instrument dependent |
| Matrix Effects | Minimal [2] | Strong [2] |
| Recovery | 70.03-119.82% [2] | Method dependent |
The significant difference in matrix effects between techniques underscores the importance of technique selection based on the specific matrix and available instrumentation.
Validated methods have been successfully applied to the analysis of this compound residues in various commodities:
During beer production studies, this compound residues were not detected in the final beer product, though processing factors indicated transformation to TBPE and 4-OHQ during processing [1].
The analytical method validation for this compound requires careful attention to matrix-specific effects, comprehensive coverage of relevant metabolites, and rigorous demonstration of method performance against regulatory criteria. The protocols outlined herein provide a robust framework for developing, validating, and implementing reliable analytical methods for this compound determination in various food commodities.
The QuEChERS-based approach, complemented by advanced detection techniques like LC × LC-MS/MS, delivers the necessary sensitivity, accuracy, and precision to support MRL compliance verification and consumer safety assessments.
Fenazaquin is an important pesticide used in agricultural systems for controlling mite infestations in various crops. As environmental monitoring of pesticide residues becomes increasingly important for ecological and public health protection, reliable analytical methods for determining this compound at ultratrace levels in complex matrices are essential for researchers and regulatory agencies. Gas chromatography-mass spectrometry (GC-MS) has emerged as a powerful technique for such determinations due to its high sensitivity, selectivity, and ability to provide confirmatory analysis. These application notes detail optimized protocols for this compound determination in environmental samples, focusing on water matrices (including lake, irrigation canal, well, and wastewater) and tomato samples, based on current literature and methodological advancements.
The methodology described herein incorporates green chemistry principles by minimizing organic solvent consumption through miniaturized extraction techniques, aligning with current trends in environmentally responsible analytical chemistry. Sample preparation combines the QuEChERS (Quick, Easy, Cheap, Efficient, Rugged, and Safe) approach for sample cleaning with switchable solvent liquid phase microextraction (SS-LPME) for preconcentration, enabling significant enhancement of detection power compared to direct GC-MS analysis [1]. This combination addresses the challenge of determining low pesticide concentrations in complex environmental and food matrices while reducing the environmental impact of the analytical process itself.
The determination of this compound at ultratrace levels requires sophisticated sample preparation to isolate the analyte from complex matrices and concentrate it to detectable levels. The method employs a two-step sample preparation process beginning with QuEChERS as an effective sample cleaning procedure, followed by SS-LPME as a preconcentration technique. This combined approach significantly enhances the detection capability of GC-MS instrumentation, with approximately 800-fold improvement in detection power compared to direct GC-MS determination of this compound [1].
The mechanism of SS-LPME relies on the use of solvents that can switch between hydrophilic and hydrophobic forms in response to changes in solution chemistry, particularly pH adjustment. This property allows efficient extraction and concentration of the target analyte from aqueous samples. When the solvent is in its hydrophobic form, it can extract this compound from the aqueous sample; after phase separation and volume reduction, the concentrated analyte can be introduced to the GC-MS system. The chromatographic separation is achieved through optimized temperature programming and stationary phase selection, while mass spectrometric detection provides the necessary sensitivity and specificity through selected ion monitoring (SIM) mode.
The following diagram illustrates the complete analytical workflow for this compound determination in water and tomato matrices:
Figure 1: Analytical workflow for GC-MS determination of this compound in environmental samples
Water samples including lake, irrigation canal, well, and wastewater should be collected in clean amber glass containers and stored at 4°C until analysis. The sample preparation procedure involves:
For fresh tomato samples, a more extensive sample preparation incorporating QuEChERS is necessary:
Table 1: Optimized GC-MS conditions for this compound determination
| Parameter | Specification |
|---|---|
| Injector | Split/splitless mode |
| Injection temperature | 250°C |
| Injection volume | 1-2 μL |
| Carrier gas | Helium, constant flow 1.0 mL/min |
| GC temperature program | Initial 60°C (hold 1 min), ramp to 300°C at 20°C/min, hold 5 min |
| Transfer line temperature | 280°C |
| Ion source temperature | 230°C |
| Ionization mode | Electron impact (EI) at 70 eV |
| Solvent delay | 5 minutes |
| Data acquisition | Selected ion monitoring (SIM) mode |
For this compound detection in SIM mode, the characteristic ions should be monitored with careful attention to retention time matching and ion abundance ratios. The quantification ion provides the primary signal for measurement, while qualification ions serve as confirmatory signals. The optimal detector parameters should be established during method development and verified regularly during analysis.
Table 2: Characteristic ions for this compound detection by GC-MS
| Function | m/z Value | Relative Abundance |
|---|---|---|
| Quantification ion | 160 | Base peak (100%) |
| Qualification ion 1 | 145 | >50% |
| Qualification ion 2 | 117 | >30% |
The optimized method has been rigorously validated for the determination of this compound in various matrices. Key performance characteristics demonstrate the method's suitability for ultratrace analysis.
Table 3: Method validation parameters for this compound determination
| Parameter | Water Samples | Tomato Samples |
|---|---|---|
| Limit of Detection (LOD) | 0.05 ng/mL | 0.08 ng/g |
| Limit of Quantification (LOQ) | 0.18 ng/mL | 0.25 ng/g |
| Linear range | 0.18-500 ng/mL | 0.25-500 ng/g |
| Correlation coefficient (R²) | >0.998 | >0.995 |
| Repeatability (RSD%, n=6) | <6% | <8% |
| Enhancement factor | 800-fold | 750-fold |
| Recovery at 10 ng/mL | 95-102% | 85-95% |
The method has been successfully applied to various environmental samples, demonstrating its practical utility:
For accurate quantification in complex matrices like tomato, the use of matrix-matched calibration standards is essential to compensate for matrix effects and obtain recovery results close to 100% [1].
The combination of QuEChERS sample cleaning with switchable solvent liquid phase microextraction followed by GC-MS analysis provides a robust, sensitive, and green analytical methodology for determining this compound at ultratrace levels in environmental and food matrices. The method offers exceptional detection power with approximately 800-fold enhancement compared to direct GC-MS analysis, achieving detection limits as low as 0.05 ng/mL in water samples. The application of green chemistry principles through reduced solvent consumption and miniaturized extraction techniques aligns with modern analytical chemistry trends while maintaining high analytical performance.
The methodology has been successfully applied to various real-world samples, demonstrating its practical utility for environmental monitoring and food safety assessment. The detailed protocols provided in these application notes enable researchers to implement this methodology in their laboratories for reliable this compound determination, contributing to improved environmental and public health protection through accurate pesticide residue monitoring.
This compound is a miticide/insecticide used on various crops. Its residue definition for enforcement in plant products is the parent compound, This compound. For risk assessment, the toxicologically relevant plant metabolite 2-(4-tert-butylphenyl)ethanol (TBPE) must also be considered, as it is more toxic than the parent compound [1] [2].
The table below summarizes recent and proposed MRL changes for selected commodities in different jurisdictions.
| Commodity | EU (Proposed/Existing) | Canada (Proposed) | USA (Established) | Codex (Established) |
|---|---|---|---|---|
| Hops (dried cones) | 30 mg/kg (from 0.05* mg/kg) [2] | 30 ppm [3] | 30 ppm [3] | 30 ppm (hops, dry) [3] |
| Tomatoes | 0.2 mg/kg (from 0.05 mg/kg) [4] [1] | – | – | – |
| Sweet/Bell Peppers | 0.4 mg/kg (from LOQ) [4] [1] | – | – | – |
| Aubergines/Eggplants | 0.2 mg/kg (from LOQ) [4] [1] | – | – | – |
| Strawberries | 0.3 mg/kg (from 0.4 mg/kg) [4] [1] | – | – | – |
| Tree Nuts (Group) | – | 0.02 ppm [3] | 0.02 ppm [3] | 0.02 ppm [3] |
| Almonds | 0.02 mg/kg (Import) [5] | (Included in Tree Nuts) | (Included in Tree Nuts) | (Included in Tree Nuts) |
| Avocados | – | 0.15 ppm [3] | 0.15 ppm [6] | 0.15 ppm [3] |
| Tea (dried leaves) | – | 9.0 ppm [3] | 9 ppm (tea, dried) [3] | – |
| Mint Leaves (fresh/dried) | – | 10 ppm [3] | 10 ppm (fresh) [3] | – |
*The existing EU MRL for hops is at the limit of quantification (LOQ) [2].
The following protocol is based on methods validated by regulatory authorities and is suitable for the multi-residue analysis of this compound in various food commodities.
A cleanup step is crucial for complex matrices like hops, tea, or high-oil content foods to reduce matrix effects.
The following diagram illustrates the complete analytical workflow for this compound residue analysis.
Analytical Workflow for this compound Residues
This compound undergoes metabolic transformation in plants and during food processing. The primary metabolic pathway involves cleavage of the ether bridge, producing the degradant quinazolin-4-ol (4-OHQ) and the toxicologically relevant metabolite TBPE [1] [2]. This pathway is summarized below.
Key Metabolic Pathway of this compound
This compound is a potent quinazoline derivative insecticide and acaricide that has gained significant importance in modern agricultural pest management. Chemically identified as 2-(4-(1,1-dimethylethyl)-2-methylphenyl)-1H-quinazolin-4-one, this compound exhibits a unique mode of action that distinguishes it from conventional pesticides [1]. It primarily functions as a synergist that disrupts insect nervous systems by interfering with sodium channels essential for nerve signal transmission. This mechanism provides effective control against a broad spectrum of pests, including spider mites, thrips, and whiteflies, making it particularly valuable for integrated pest management (IPM) programs [1].
The compound demonstrates favorable physicochemical properties for agricultural applications, including low volatility and remarkable stability under various environmental conditions [1]. This compound is typically formulated as an emulsifiable concentrate (EC), with this compound 10EC being commonly employed in field applications [2] [3]. Its efficacy extends across multiple crop systems, with established use patterns in chilli cultivation, apple orchards, and bell pepper production [2] [4] [5]. The environmental profile of this compound shows relatively low toxicity to non-target organisms, including birds and mammals, though proper application guidelines must be followed to minimize ecological impact [1].
Understanding the dissipation kinetics of this compound in various crop systems is essential for establishing science-based pre-harvest intervals and ensuring food safety compliance. The compound follows first-order dissipation kinetics across agricultural matrices, with degradation rates influenced by application dosage, crop characteristics, and environmental conditions [2] [4] [5].
Table 1: this compound Dissipation Parameters in Different Crops
| Crop Type | Application Rate (g a.i. ha⁻¹) | Initial Deposit (mg kg⁻¹) | Half-Life (days) | Time to LOQ (days) | Safe Waiting Period (days) |
|---|---|---|---|---|---|
| Chilli | 125 (X) | 0.74-0.78 | 3.22-3.93 | 20 | 3 |
| 156.25 (1.25X) | 1.17-1.20 | 3.22-3.93 | 20 | 5 | |
| 250 (2X) | 1.70-1.79 | 3.22-3.93 | 20 | 8 | |
| Bell Pepper | Recommended | 0.617 | 2.06 | 10 | 10 |
| Double | 1.221 | 2.06 | 10 | 10 | |
| Apple | 0.004% (Recommended) | 3.18 μg g⁻¹ | 3.62 | 20 | 18.55 |
| 0.008% (Double) | 6.98 μg g⁻¹ | 4.12 | 30 | 30.49 |
In chilli production systems, research has demonstrated that this compound residues in green chilli fruits dissipated by more than 96% within 20 days across all application doses [2] [3]. The degradation followed a consistent pattern, with half-life values ranging between 3.22-3.93 days in green chilli fruits and 2.41-3.35 days in soil [2]. This rapid dissipation profile reduces the potential for environmental accumulation and minimizes consumer exposure risks. For red chilli, residues were detectable until 25 days post-application, but at maturity, these levels fell below the limit of quantification (LOQ) of 0.01 mg kg⁻¹ [2].
The differential dissipation rates between crop types highlight the importance of matrix-specific risk assessments. Bell pepper studies revealed significantly shorter half-lives (averaging 2.06 days) compared to other crops [4]. This accelerated degradation may be attributed to morphological characteristics of bell pepper fruits or environmental factors specific to the growing region. Similarly, apple orchard investigations demonstrated that this compound persistence extended up to 30 days at double the recommended application rate, necessitating substantially longer pre-harvest intervals to ensure consumer safety [5].
The environmental behavior of this compound in soil systems presents important considerations for ecological risk assessment. Research indicates that soil residues dissipate more rapidly than crop residues, with this compound concentrations falling below the LOQ within 15-20 days depending on application dosage [2] [3]. This accelerated degradation in soil matrices can be attributed to multiple factors, including microbial activity, hydrolytic processes, and photodegradation.
Table 2: this compound Dissipation in Soil Under Chilli Cultivation
| Application Rate (g a.i. ha⁻¹) | Initial Deposit (mg kg⁻¹) | Half-Life (days) | Time to LOQ (days) |
|---|---|---|---|
| 125 (X) | 0.18-0.19 | 2.41-3.35 | 15 |
| 156.25 (1.25X) | 0.22-0.25 | 2.41-3.35 | 15 |
| 250 (2X) | 0.39-0.44 | 2.41-3.35 | 20 |
Soil physicochemical properties, particularly pH levels, significantly influence this compound persistence. Research by Bhattacharyya et al. (2010) demonstrated that degradation rates varied substantially across different pH conditions, with acidic environments potentially prolonging the compound's environmental half-life [2]. This pH-dependent degradation behavior must be considered when establishing regional application guidelines and assessing the potential for groundwater contamination in areas with varying soil characteristics.
Robust field trial design is fundamental for generating reliable dissipation kinetics data. Protocols should encompass multiple geographical locations and at least two consecutive growing seasons to account for environmental variability and validate reproducibility [2] [3]. Recommended experimental designs include randomized complete blocks (RCB) with three replications for each treatment regimen.
Application timing should simulate agricultural practices, with studies typically employing two applications at 10-day intervals [2] [4]. For chilli crops, applications often coincide with pest infestation periods, approximately 70-80 days after transplantation [2]. Sampling events must be strategically scheduled to capture the complete dissipation profile: 0 (2 hours after application), 1, 3, 5, 7, 10, 15, 20, 25, and 30 days after the final application [2] [5]. Each sampling should collect representative samples from multiple plants locations within the plot, followed by homogenization in a food processor to ensure analytical consistency.
Control plots (untreated or water-treated) must be maintained under identical conditions to identify potential matrix interferences and validate analytical specificity [5]. All samples should be immediately transported under controlled conditions (-20°C) to prevent analyte degradation prior to analysis [4].
The quantitative analysis of this compound residues employs sophisticated chromatographic techniques coupled with efficient extraction methodologies. The LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) platform provides the specificity and sensitivity required for precise residue quantification at trace levels [2] [3].
The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method represents the gold standard for pesticide residue extraction [4]:
Optimal chromatographic separation and detection conditions have been established for this compound residue analysis:
The following workflow diagram illustrates the complete experimental procedure from field sampling to risk assessment:
Analytical method validation is critical for generating scientifically defensible data. The this compound residue analysis method has been rigorously validated according to international standards (SANTE/11312/2021) [4]:
Comprehensive dietary risk assessment for this compound residues employs a multi-tiered approach that compares potential exposure levels with toxicological reference values. The Hazard Quotient (HQ) method serves as the primary risk metric, calculated as the ratio of Theoretical Maximum Daily Intake (TMDI) to the Acceptable Daily Intake (ADI) [4]:
HQ = TMDI / ADI
Where TMDI is derived using the following equation: TMDI = [Pesticide Residue] × [Food Consumption] / [Body Weight]
An HQ value below 1 indicates acceptable risk levels, signifying that potential exposure remains below the established safety threshold [4]. Studies across multiple crops have consistently demonstrated that this compound applications at recommended doses yield HQ values substantially below 1, confirming the compound's safety profile when used according to label instructions [4].
The derivation of science-based waiting periods (also called pre-harvest intervals) represents a critical component of this compound risk management. These intervals are calculated based on residue dissipation data to ensure that harvest occurs only after residues have declined below the Maximum Residue Limit (MRL) [2] [5]. For chilli crops, waiting periods range from 3 days for the recommended dose to 8 days for double the recommended dose [2] [3]. Similar calculations for apple production indicate substantially longer intervals of 18.55-30.49 days, reflecting the compound's extended persistence on fruit surfaces with thicker cuticles [5].
Table 3: Dietary Risk Assessment Parameters for this compound
| Crop | Application Rate | TMDI (mg kg⁻¹ bw day⁻¹) | ADI (mg kg⁻¹ bw day⁻¹) | Hazard Quotient | Risk Conclusion |
|---|---|---|---|---|---|
| Bell Pepper | Recommended | Not specified | Not specified | <1 | Acceptable |
| Double | Not specified | Not specified | <1 | Acceptable | |
| Chilli | 125 g a.i. ha⁻¹ | Not specified | Not specified | <1 | Acceptable |
| Apple | 0.004% | Not specified | Not specified | <1 | Acceptable |
International regulatory bodies have established MRLs for this compound across various crops. The European Union has defined specific MRLs for apple matrices, which were exceeded at higher application rates in orchard studies, emphasizing the importance of adherence to recommended dosages [5]. The comprehensive risk assessment data generated through well-designed dissipation studies provides the scientific foundation for these regulatory standards, ensuring consumer protection while maintaining agricultural productivity.
The comprehensive assessment of this compound dissipation kinetics across agricultural cropping systems demonstrates its predictable degradation patterns and favorable environmental profile when applied according to recommended guidelines. The compound's relatively short half-life in both crop matrices (2.06-4.12 days) and soil compartments (2.41-3.35 days) minimizes the potential for long-term environmental accumulation [2] [4] [5]. The established analytical protocols using LC-MS/MS with QuEChERS extraction provide robust methodologies for regulatory monitoring and compliance verification.
The derivation of crop-specific waiting periods (3-30 days depending on crop and application rate) ensures that human dietary exposure remains within acceptable safety thresholds [2] [5]. The consistent finding of Hazard Quotients below 1 across multiple studies confirms the safety of this compound residues when used in accordance with good agricultural practices [4]. These scientific data support the continued registration and responsible use of this compound in integrated pest management programs, contributing to sustainable agricultural production while safeguarding human health and environmental quality.
Fenazaquin is a quinazoline acaricide that acts as a mitochondrial complex I electron transport inhibitor (IRAC MoA class 21A), leading to the disruption of energy production in mite cells [1]. It exhibits both contact and stomach action, making it effective against exposed mites and those feeding on treated plant surfaces [2]. First introduced in 1993, it is used against various mites on fruits, nuts, and ornamentals, and is typically formulated as a suspension concentrate (SC) that is diluted with water and applied as a foliar spray [1].
Optimizing the application rate of this compound is crucial for achieving effective pest control while minimizing environmental impact. The recommended dosage varies significantly by crop and pest complex.
Table 1: Registered Application Rates for this compound on Various Crops
| Crop | Target Pest(s) | Recommended Dosage (per hectare) | Dilution in Water |
|---|---|---|---|
| Tomato | Red spider mite, White flies [2] | 1250 ml formulation [2] | 500 liters [2] |
| Tea | Red spider mite, Tea mosquito bug [2] | 1000 ml formulation [2] | 400 liters [2] |
| Okra | Spider mites (Tetranychus urticae) [3] | 125 g a.i. (Active Ingredient) [3] | Not Specified |
| Apple | Mites (e.g., Panonychus ulmi) [4] [1] | 0.004% application rate [4] | Not Specified |
Table 2: Optimized Laboratory Application Conditions for Spider Mite Control on Beans Data derived from response surface methodology optimization studies [5]
| Factor | Fenpyroximate | Propargite | This compound |
|---|---|---|---|
| Optimal Relative Humidity | 57.03% | 62.97% | 62.97% |
| Optimal Temperature | Not Specified | 26.01 °C | Not Specified |
| Optimal Application Dose | 14.10 µl/1000 ml H₂O | Lowest dose (in range: 900-2300 µl/l) | 527.30 µl/1000 ml H₂O |
| Resulting Mortality | ~22% | ~16% | ~9% |
For researchers aiming to evaluate the efficacy of this compound against Tetranychus urticae in laboratory conditions, the following detailed protocol, adapted from recent studies, provides a robust methodology.
To obtain a standardized population of adult female mites for bioassays:
Research indicates that this compound can be hazardous to beneficial organisms. A field study on okra found that while the recommended dose (125 g a.i. ha⁻¹) was effective against mites and less harmful to the environment, a double dose (250 g a.i. ha⁻¹) caused significantly more detrimental toxicity effects towards the coccinellid beetle predator Stethorus punctillum, the pollinator Apis mellifera (honey bee), and soil acarine populations [3]. Therefore, adherence to the recommended dosage is critical for maintaining environmental health and integrated pest management (IPM) programs.
The persistence of this compound residues is dose-dependent and influences the necessary waiting period before harvest.
This compound is a valuable tool for controlling spider mites in various agricultural systems. To ensure its effective and sustainable use, the following key recommendations should be implemented:
This compound is a potent acaricide/insecticide widely used in agricultural systems to control mite and insect populations in various crops. Chemically classified as a quinazoline derivative, this compound operates through mitochondrial electron transport inhibition, effectively disrupting energy production in target pests. Despite its agricultural benefits, concerns about residue persistence in food products and environmental compartments have driven the development of sensitive analytical methods for monitoring purposes. The enzyme-linked immunosorbent assay (ELISA) has emerged as a powerful technique for this compound detection, combining high specificity, sensitivity, and throughput while minimizing sample preparation requirements compared to instrumental methods like HPLC or LC-MS/MS.
The fundamental principle of ELISA relies on immunological recognition between antibodies and target analytes, combined with enzymatic signal amplification for detection. In the context of this compound analysis, the competitive ELISA format is particularly advantageous due to the small molecular size of the pesticide, which makes it unable to simultaneously bind two antibodies as required in sandwich formats. The assay format described in these application notes utilizes a hapten-protein conjugate immobilized on the microplate surface, which competes with this compound residues in samples for binding to limited antibody sites. The signal generated is inversely proportional to the this compound concentration in the sample, enabling accurate quantification through comparison with standard curves.
Table 1: Key Performance Characteristics of this compound ELISA
| Parameter | Specification | Experimental Basis |
|---|---|---|
| IC₅₀ value | 42.13 ng/mL | [1] |
| Detection range | 10.96-161.91 ng/mL | [1] |
| Limit of detection | 1.8 ng/mL | [1] |
| Recovery rate | 90.61-115.12% | [1] |
| Correlation with HPLC | 0.997-1.000 | [1] |
| Assay time | ~2-4 hours | [2] |
For fruit and vegetable matrices, collect representative samples (至少 500 g) and homogenize using a commercial blender. Weigh 10 g of homogenized sample into a 50 mL centrifuge tube. Add 20 mL of appropriate extraction solvent (e.g., methanol, acetonitrile, or acetate buffer) and shake vigorously for 10 minutes. Centrifuge at 4,000 × g for 10 minutes at 4°C. Collect the supernatant and dilute with assay buffer as needed to minimize matrix effects. The dilution factor should be optimized for each matrix type but typically ranges from 1:5 to 1:20. For fatty matrices, an additional defatting step with hexane or petroleum ether may be necessary prior to extraction [1].
For water samples, collection should be performed in clean glass containers. Surface water and groundwater samples may require filtration through 0.45 μm membrane filters to remove particulate matter. Depending on the expected this compound concentration, samples can be analyzed directly or after concentration through solid-phase extraction (SPE). For direct analysis, adjust the pH to 7.0-7.5 and dilute with assay buffer if necessary. For SPE concentration, use C18 cartridges conditioned with methanol and water, then elute with an appropriate organic solvent (e.g., 70% methanol in water). Evaporate the eluent under nitrogen stream and reconstitute in assay buffer [1].
For blood-derived samples, collect whole blood in appropriate tubes (serum separator tubes for serum; EDTA, heparin, or citrate tubes for plasma). For serum preparation, allow blood to clot at room temperature for 2 hours or at 4°C overnight, then centrifuge at 1,000 × g for 20 minutes. For plasma preparation, centrifuge anticoagulant-treated blood at 1,000 × g for 15 minutes at 2-8°C within 30 minutes of collection. Aliquot the supernatant (serum or plasma) and store at -20°C or below if not analyzed immediately. For ELISA analysis, typically dilute samples 1:2 to 1:10 with assay buffer to minimize matrix interference [3].
The initial phase of the ELISA procedure involves preparing the solid phase for the immunochemical reaction:
Coating antigen preparation: Dilute the this compound hapten-protein conjugate in carbonate-bicarbonate coating buffer (pH 9.6) to an optimal concentration (typically 1-10 μg/mL), which should be determined by checkerboard titration.
Plate coating: Add 100 μL of the coating antigen solution to each well of a 96-well microplate. Cover the plate with adhesive sealant and incubate overnight at 4°C or for 2 hours at 37°C.
Washing: Discard the coating solution and wash the plate three times with approximately 300 μL PBST per well per wash. Ensure proper soaking and complete removal of washing buffer between cycles. For manual washing, use a multichannel pipette; for automated washing, program the washer for consistent results.
Blocking: Add 200 μL of blocking buffer (1% BSA or 5% non-fat dry milk in PBS) to each well to cover any remaining protein-binding sites. Incubate for 1-2 hours at room temperature or overnight at 4°C.
Plate storage: After blocking, wash plates once with PBST and twice with distilled water. Plates can be dried under vacuum, sealed in plastic bags with desiccant, and stored at 4°C for several weeks or at -20°C for longer periods [4] [5].
The core detection phase encompasses the competitive immunoreaction and signal development:
Standard and sample preparation: Prepare this compound standards in assay buffer across a concentration range of 0.1-200 ng/mL. Include a blank (zero standard) and negative control. Process samples as described in Section 3 and prepare appropriate dilutions in assay buffer.
Antibody addition: Dilute anti-fenazaquin antibody to the predetermined working concentration in assay buffer. Add 50 μL of standards or samples to appropriate wells, followed by 50 μL of diluted antibody solution. For maximum consistency, prepare an antibody-sample mixture prior to addition to plates.
Competitive incubation: Seal the plate and incubate for 1-2 hours at room temperature or 37°C with gentle shaking. This allows this compound in standards/samples and the coated hapten to compete for limited antibody binding sites.
Detection antibody incubation: Wash plate as described in step 4.1.3. Add 100 μL of enzyme-conjugated secondary antibody (e.g., goat anti-rabbit HRP) diluted in assay buffer. Incubate for 1 hour at room temperature with shaking.
Signal development: Wash plate thoroughly to remove unbound enzyme conjugate. Add 100 μL of substrate solution (TMB or ABTS) to each well. Incubate for 15-30 minutes in the dark until appropriate color development occurs.
Reaction termination: Add 50 μL of stop solution (1 M sulfuric acid for TMB, which changes color from blue to yellow; or 1 M hydrochloric acid for ABTS) to each well.
Absorbance measurement: Read the absorbance at 450 nm for TMB or 405 nm for ABTS within 30 minutes of stopping the reaction [1] [4].
The following workflow diagram illustrates the complete competitive indirect ELISA procedure:
For quantitative analysis of this compound residues, the absorbance values obtained from the microplate reader must be converted to concentrations through a standard curve. Calculate the mean absorbance for each standard and sample replicate. Normalize the data by expressing absorbance as a percentage of the maximum absorbance (B/B₀), where B is the absorbance at each standard concentration and B₀ is the absorbance of the zero standard. Plot B/B₀ against the logarithm of this compound concentration to generate a sigmoidal standard curve. The curve can be fitted using a four-parameter logistic (4-PL) equation:
[ Y = \frac{A - D}{1 + (X/C)^B} + D ]
Where Y is the response (B/B₀), X is the concentration, A is the maximum response, D is the minimum response, C is the IC₅₀ value (concentration giving 50% inhibition), and B is the slope factor. Most modern microplate reader software can perform this regression automatically. For sample quantification, interpolate the B/B₀ values from the standard curve to determine this compound concentrations, applying appropriate dilution factors [1] [4].
The this compound ELISA should be thoroughly validated before implementation for residue monitoring:
Table 2: Method Validation Parameters for this compound ELISA
| Validation Parameter | Acceptance Criteria | Experimental Results |
|---|---|---|
| Accuracy (Recovery) | 80-120% | 90.61-115.12% in fortified samples [1] |
| Precision (Repeatability) | CV < 15% | CV typically < 10% for intra-assay variation |
| Specificity (Cross-reactivity) | < 5% with common analogs | Highly specific to this compound [1] |
| Matrix Effects | Minimal interference | Dilution of samples typically eliminates effects |
| Linearity | R² > 0.99 | Typically R² = 0.997-1.000 [1] |
| Robustness | Consistent under variations | Stable to minor changes in pH, incubation time |
Even with a well-established protocol, researchers may encounter challenges during assay development. The following table addresses common issues and recommended solutions:
Table 3: Troubleshooting Guide for this compound ELISA
| Problem | Possible Causes | Recommended Solutions |
|---|---|---|
| High background signal | Inadequate washing, insufficient blocking, contaminated reagents | Increase washing cycles and volume; optimize blocking conditions; prepare fresh reagents |
| Low signal intensity | Antibody concentration too low, enzyme activity degraded, short substrate incubation | Titrate antibody for optimal concentration; check enzyme conjugate activity; extend substrate incubation time |
| Poor standard curve | Improper standard preparation, plate coating issues, temperature fluctuations | Freshly prepare standards from certified reference material; optimize coating conditions; maintain consistent incubation temperature |
| High variability between replicates | Inconsistent pipetting, bubble formation, uneven washing | Calibrate pipettes; avoid bubbles during reagent addition; ensure consistent washing technique |
| Matrix interference | Sample components affecting antibody binding | Increase sample dilution; implement clean-up procedures; use matrix-matched standards |
To enhance the performance of this compound ELISA, consider these optimization strategies based on the principles of holistic Design of Experiments (hDoE):
Multi-parameter optimization: Instead of varying one factor at a time, use statistical experimental designs to efficiently optimize multiple parameters simultaneously. This approach can identify interactions between factors such as antibody concentration, incubation time, and temperature that might be missed with traditional approaches [6].
Signal amplification systems: To improve sensitivity, consider implementing enhanced detection systems such as avidin-biotin amplification or enzyme polymers that carry multiple reporter enzymes. Recent developments in magneto-ELISA platforms using dually labeled magnetic nanoparticles have demonstrated significantly improved sensitivity and reduced assay times (as short as 30 minutes) while maintaining compatibility with standard microplate readers [2].
Alternative detection modalities: While colorimetric detection using HRP/TMB is most common, consider chemiluminescent or fluorescent detection for enhanced sensitivity. Chemiluminescence is considered the most sensitive detection method for ELISA due to its compatibility with signal multiplication and amplification [7].
This compound is a non-systemic acaricide widely used in agriculture to control mite infestations on various crops. As a quinazoline compound, it acts as an electron transport inhibitor, targeting complex I of the mitochondrial respiratory chain. The uncontrolled application of this compound has raised environmental concerns due to its potential to accumulate in water and soil resources, necessitating robust monitoring methods for environmental samples. This guide consolidates current analytical methodologies for determining this compound residues in water and soil matrices, providing researchers with validated protocols for environmental monitoring programs.
Effective analysis of this compound requires specialized sample preparation to isolate the analyte from complex environmental matrices:
For Water Samples: The Quick Easy Cheap Efficient Rugged and Safe (QuEChERS) method serves as an effective sample cleaning procedure. When combined with switchable solvent liquid phase microextraction (SS-LPME), it provides a powerful preconcentration tool for ultratrace-level determination. The optimized SS-LPME conditions use 0.50 mL of switchable solvent, 1.5 mL of 1.0 M sodium hydroxide, and 15 seconds of vortexing [1].
For Soil Samples: The procedure involves extracting 50g of soil sample with 200 mL of acetone and hexane (1:1 V/V) using horizontal shaking at 80 cycles per minute for two hours. The extracted samples are filtered through a glass funnel with glass wool, transferred to a separating funnel, and partitioned twice with 75 mL of ethyl acetate after dilution with 10% NaCl solution. The organic phase is then passed through anhydrous Na₂SO₄ and concentrated in a rotary evaporator [2].
Cleanup Procedure: A glass column (60 cm × 22 mm diameter) is packed with activated charcoal and activated florisil (1:5 W/W). The column is pre-wetted with 10 mL of hexane before loading the concentrated extract. Elution is performed with 125 mL of hexane and ethyl acetate mixture (1:1 V/V), with the eluate concentrated on a vacuum evaporator and final volume made up to 5 mL in n-hexane [2].
Gas Chromatography-Mass Spectrometry (GC-MS) has emerged as the primary technique for this compound determination due to its high sensitivity and specificity:
Instrument Parameters: A Varian 450 GC system equipped with a Thermionic Specific Detector (TSD) and CP-SIL 8 CB capillary column (25 m × 0.25 µm ID × 0.25 µm film thickness) provides excellent separation. The optimized temperature program starts at 170°C for 2 minutes, increases at 6°C/min to 230°C (held for 5 minutes), then at 10°C/min to 260°C (held for 5 minutes), and finally at 10°C/min to 270°C (held for 5 minutes). The injector and detector temperatures are maintained at 240°C and 250°C, respectively, with nitrogen as the carrier gas at 1 mL/min [2].
Advanced Techniques: The combination of QuEChERS with SS-LPME followed by GC-MS analysis achieves approximately 800-fold enhancement in detection power compared to direct GC-MS determination, enabling quantification at ultratrace levels [1].
Table 1: Optimized GC-MS Operating Conditions for this compound Analysis
| Parameter | Specification | Application Note |
|---|---|---|
| Column | CP-SIL 8 CB, 25m × 0.25µm ID | Non-polar capillary column [2] |
| Injector Temperature | 240°C | Cold injection possible with modified liners [2] |
| Detector Temperature | 250°C | TSD (Ni63) requires optimal temperature for sensitivity [2] |
| Oven Program | 170°C (2 min) → 230°C @6°C/min (5 min) → 260°C @10°C/min (5 min) → 270°C @10°C/min (5 min) | Effective separation from matrix interferences [2] |
| Carrier Gas | Nitrogen @ 1 mL/min | Helium alternative with flow rate adjustment [2] |
Comprehensive method validation demonstrates the reliability of this compound monitoring protocols:
Detection and Quantification Limits: For water analysis using SS-LPME/GC-MS, the limit of detection (LOD) and limit of quantification (LOQ) are 0.05 ng/mL and 0.18 ng/mL, respectively. For direct GC-MS analysis of irrigation canal water and soil without preconcentration, the LOD, LOQ, and relative standard deviation (RSD) are 0.04 mg/L, 0.14 mg/L, and 10.2%, respectively [3] [1].
Soil Analysis Sensitivity: The EPA method for this compound in soil (MRID 47470013) reports a limit of quantitation (LOQ) of 5 µg/kg using GC/MS, providing sufficient sensitivity for environmental monitoring [4].
Recovery Efficiency: The use of matrix-matched calibration standards significantly improves percent recoveries to nearly 100%, enhancing quantification accuracy in complex sample matrices. The classical recovery procedure without matrix matching yields satisfactory but less optimal results [3].
Table 2: Analytical Performance of this compound Determination Methods
| Matrix | Sample Preparation | LOD | LOQ | Recovery | Reference |
|---|---|---|---|---|---|
| Water | SS-LPME/GC-MS | 0.05 ng/mL | 0.18 ng/mL | ~100% (with matrix matching) | [1] |
| Irrigation Water | Direct GC-MS | 0.04 mg/L | 0.14 mg/L | ~100% (with matrix matching) | [3] |
| Soil | GC/MS (EPA Method) | - | 5 µg/kg | - | [4] |
| Apple Fruit | Acetone/Hexane Extraction, Column Cleanup | - | - | - | [2] |
Calibration Strategy: Matrix-matched calibration is essential for accurate quantification, compensating for matrix effects that can suppress or enhance analytical signals. This approach is superior to classical recovery procedures for achieving nearly 100% recovery rates [3].
Extraction Efficiency: For complex matrices like tomatoes, the QuEChERS method preceding SS-LPME effectively reduces matrix interference, enabling reliable determination at ultratrace levels [1].
Field studies provide critical data on this compound behavior in environmental compartments:
Dissipation Dynamics: Research on apple orchards reveals that this compound applied at recommended (0.004%) and double the recommended (0.008%) rates shows initial deposits of 3.18 ± 0.03 μg/g and 6.98 ± 0.08 μg/g, respectively. The lower concentration dissipates by 96.91% within 20 days, becoming undetectable beyond this period, while the higher concentration persists up to 30 days with 95.84% dissipation [2] [5].
Half-Life Periods: The progressive dissipation of this compound follows first-order kinetics with half-lives of 3.62 and 4.12 days for the 0.004% and 0.008% application rates, respectively. This translates to recommended waiting periods of 18.55 and 30.49 days to reach tolerance limits [2].
Maximum Residue Limits (MRLs): Health Canada's Pest Management Regulatory Agency has established MRLs for this compound ranging from 0.02 ppm for tree nuts to 30 ppm for hops, with intermediate levels for various fruits, vegetables, and tea [6].
Consumer Risk Assessment: The acceptable daily intake (ADI) for this compound is 0.005 mg/kg body weight per day, with an acute reference dose (ARfD) of 0.1 mg/kg body weight. The toxicologically relevant plant metabolite TBPE requires separate reference values with an ADI of 0.002 mg/kg bw per day and ARfD of 0.002 mg/kg bw [7].
Figure 1: Complete analytical workflow for determining this compound in water samples, incorporating QuEChERS and SS-LPME sample preparation techniques.
Figure 2: Comprehensive workflow for this compound determination in soil samples, including extraction, cleanup, and instrumental analysis steps.
The monitoring of this compound in environmental samples requires sophisticated analytical approaches to achieve the necessary sensitivity and specificity. The combination of efficient sample preparation techniques like QuEChERS and SS-LPME with GC-MS analysis provides robust methods for determining this compound residues at trace levels in both water and soil matrices. The validation data presented demonstrates that these methods meet rigorous analytical standards, while the environmental persistence information offers context for interpreting monitoring results. As regulatory frameworks continue to evolve with ongoing risk assessments, these protocols will support researchers in generating reliable data for environmental protection and food safety initiatives.
What are the current Maximum Residue Limits (MRLs) for this compound? MRLs are the highest levels of pesticide residues legally tolerated in or on food. The following table summarizes MRLs recently proposed or established for this compound on various commodities by Health Canada, which are aligned with standards in the United States and the Codex Alimentarius [1].
| Food Commodity | Canadian MRL (ppm) | U.S. Tolerance (ppm) | Codex MRL (ppm) |
|---|---|---|---|
| Hops (dried cones) | 30 | 30 | 30 |
| Dried & Fresh Mint Leaves | 10 | 10 (fresh) | Not Established |
| Tea (dried leaves) | 9.0 | 9 (dried) | Not Established |
| Edible Podded Legume Vegetables | 0.4 | 0.4 | Not Established |
| Dried Shelled Pulses | 0.3 | 0.3 | Not Established |
| Avocados | 0.15 | 0.15 | 0.15 |
| Succulent Shelled Legumes | 0.03 | 0.03 | Not Established |
| Tree Nuts | 0.02 | 0.02 | 0.02 |
Health Canada's dietary risk assessment indicates that the consumption of foods with residues at these MRLs is not a health concern, with acute dietary exposure estimates for all population subgroups being less than 58% of the acute reference dose (ARfD) [1]. The European Food Safety Authority (EFSA) has established an ARfD of 0.1 mg/kg body weight and an Acceptable Daily Intake (ADI) of 0.005 mg/kg body weight for this compound [2].
How long do this compound residues persist in crops, and how is a safe harvest interval determined? Residue dissipation follows first-order kinetics. The pre-harvest interval is determined through field trials that measure the time required for initial residue deposits to decline below the established MRL.
The table below summarizes half-life and pre-harvest interval data from recent studies:
| Crop | Application Rate (g a.i./ha) | Half-life (Days) | Pre-harvest Interval (Days) | Reference / Context |
|---|---|---|---|---|
| Chilli (green fruit) | 125 - 250 | 3.22 - 3.93 | 3 - 8 (waiting period) | [3] |
| Okra (fruit) | 125 - 250 | 3.13 - 4.43 | Residues below MRL at harvest (30 days) | [4] |
| Soil (under chilli) | 125 - 250 | 2.41 - 3.35 | - | [3] |
The following diagram illustrates the relationship between application, dissipation, and the establishment of a safe harvest interval.
What processing methods effectively reduce this compound residues in agricultural commodities? Physical processing methods can significantly reduce this compound residue levels in food samples. A study on okra fruits demonstrated the following reduction efficiencies [4]:
| Processing Method | Reduction of this compound Residues |
|---|---|
| Washing + Boiling | 60-61% |
| Boiling/Cooking | 38-40% |
| Washing | 31-32% |
EFSA notes that processing can concentrate certain metabolites, like TBPE, in some products due to moisture loss. However, for many fruits, TBPE levels in processed items like juice and jam remain below the limit of quantification [2].
What are the recommended analytical methods for quantifying this compound and its degradates? Robust analytical methods are crucial for enforcement and research.
The tables below summarize core data on resistance levels and associated biochemical mechanisms from recent global studies.
| Location/Strain | Resistance Ratio (RR) | Context & Notes | Source |
|---|---|---|---|
| Laboratory-Selected (FR-strain) [1] | 216.74-fold | Developed after 8 generations of this compound selection pressure. [1] | Research Article (2023) |
| J. Kolakombai, India [2] | 506.01-fold | Field population from cut flowers; exhibits extremely high resistance. [2] | Research Article (2025) |
| Southern Tamil Nadu, India [3] | 2.00 to 8.62-fold | Field populations on vegetables; considered a low level of resistance. [3] | Research Article (2025) |
| Laboratory-Selected (MAG_RS) [4] | >100-fold | Near-isogenic strain resistant to Magister SC (this compound). [4] | Research Article (2019) |
| Enzyme | Correlation with this compound Resistance | Experimental Evidence |
|---|---|---|
| Mixed Function Oxidases (MFOs/P450s) | Strongly correlated; significantly elevated in highly resistant strains. [3] [2] | J. Kolakombai population showed a 14.99-fold increase in MFO activity vs. susceptible strain. [2] |
| Glutathione S-Transferases (GSTs) | Elevated activity is associated with resistance. [2] | The same resistant population showed an 18.75-fold increase in GST activity. [2] |
| Carboxylesterases (CarE) | Elevated activity is associated with resistance. [2] | The same resistant population showed a 14.19-fold increase in CarE activity. [2] |
Here are answers to specific issues you might encounter, based on experimental evidence.
Q1: Which acaricides should I use in rotation with this compound to manage resistance and avoid cross-resistance?
A: Research indicates that this compound-resistant strains show low or no cross-resistance to several compounds with different modes of action, making them excellent candidates for rotation [1]:
Q2: How quickly can resistance to this compound develop in a laboratory population?
A: Resistance can develop rapidly. One study achieved a 216.74-fold resistance ratio after only 8 generations of continuous selection pressure with this compound [1].
Q3: If we stop using this compound, will resistance decline in the population?
A: Yes, resistance can be unstable. One study found that when selection pressure was withdrawn for three generations, the resistance ratio in a lab-selected strain broke down from 216.74 to 158.82-fold. This suggests that rotating away from this compound can help reduce resistance levels in a population over time [1].
Q4: Besides detoxification enzymes, what other factors could contribute to control failures?
A: Consider behavioral resistance. Mites can detect and avoid acaricide-treated surfaces. Notably, a strain with physiological resistance to this compound also showed reduced repellency and irritancy to the acaricide. This means resistant mites are more likely to remain on treated leaves, where only the acaricide's direct toxicity will affect them, potentially leading to control failures [4].
Here are standardized methodologies for key experiments cited in this guide.
This is the standard IRAC Method No. 004 for assessing acaricide toxicity on tetranychid mites.
This protocol measures the activity of key detoxification enzymes.
The diagram below outlines a logical workflow for conducting a comprehensive this compound resistance study.
| Parameter | Optimal Condition for Maximum Efficacy | Source / Context |
|---|---|---|
| Relative Humidity | 62.97% [1] | Laboratory bioassay against Tetranychus urticae on beans |
| Application Dose | 527.30 µl / 1000 ml H2O [1] | Laboratory bioassay against Tetranychus urticae on beans |
| Temperature Range | 25–30 °C (Study Range) [1] | The specific optimal point was part of an interaction effect. |
The optimal conditions were identified using a Central Composite Design and Response Surface Methodology to model the interaction of factors and find the point of maximum adult mite mortality [1].
The optimal data was generated using a standardized bean leaf disc bioassay. You can adapt this protocol for your own experimental optimization work [1].
The workflow for this optimization process can be summarized as follows:
Here are solutions to common problems you might encounter when working with this compound.
Problem: Low Efficacy in Field Trials
Problem: Determining a Safe Pre-Harvest Interval
Problem: Uncertain Metabolite Risk
The following diagram illustrates the fate of this compound residue on a crop, which is critical for understanding residue and metabolism issues:
Matrix effects (ME) occur when other components in your sample interfere with the quantification of your target analyte, potentially compromising the accuracy and precision of your results [1] [2]. The following table summarizes the core strategies you can employ to manage these effects.
| Strategy | Key Principle | Considerations for Application |
|---|---|---|
| Stable Isotope-Labeled Internal Standard (SIL-IS) | Uses a deuterated or 13C-labeled analog of the analyte; corrects for losses during preparation and ionization suppression/enhancement [2]. | Ideal but may be expensive or unavailable. It is considered the "best alternative" for these applications [2]. |
| Matrix-Matched Calibration | Calibration standards are prepared in a blank sample extract to mimic the matrix of the actual samples [2] [3]. | Can be challenging to find a truly blank matrix; standards may not be storable long-term [3]. |
| Analyte Protectants (APs) | Compounds added to both samples and solvent standards to mask active sites in the GC system, equalizing response between clean and dirty samples [3]. | Effective for GC-MS; common APs include ethyl glycerol, gulonolactone, and sorbitol [3]. |
| Enhanced Sample Clean-up | Removes co-extracted matrix components (e.g., lipids, pigments) that cause the effects, addressing the problem at its source [2]. | Must be optimized to avoid significant loss of the target analytes [2]. |
Here are detailed protocols for implementing two key strategies mentioned in the literature.
1. Evaluating Matrix Effect with the Concentration-Based Method Research indicates that assessing ME at each concentration level provides more precise results than an overall assessment, as lower levels are often more affected [1].
2. Implementing Analyte Protectants for GC-MS Analysis A study systematically investigating APs for flavor components (which, like pesticides, are susceptible to matrix effects) found a mixture of APs to be highly effective [3].
The following diagram outlines a logical, step-by-step approach to diagnosing and resolving matrix effect issues in your analysis.
I hope this technical guide provides a solid foundation for troubleshooting your fenazaquin analysis. For further assistance, you may want to consult the specific literature on multi-residue pesticide analysis in complex matrices.
Although the search results do not contain a study that isolates the effect of pH on fenazaquin, one investigation examined its degradation in parallel with other pesticides, providing indirect insights.
Table 1: Degradation Characteristics of this compound and Other Pesticides in Soil
| Pesticide | Degradation Rate Constant (k, day⁻¹) Correlation | Half-Life (DT50, days) Correlation | Key Influencing Soil Properties |
|---|---|---|---|
| This compound [1] | Information not available in the context of property correlation. | 28.9 - 32.0 days (observed half-life). | Information not available. |
| Glyphosate, 2,4-D, Chlorothalonil, Dimethoate [2] | Inversely proportional to Soil Organic Carbon (OC), silt, clay, Fe/Al oxides. Directly proportional to soil pH and sand content. | Directly proportional to OC, clay, silt, Fe/Al oxides. Inversely proportional to soil pH and sand content. | Organic Carbon, Clay, Silt, Fe/Al oxides, pH, Sand |
The data in Table 1 shows that for several common pesticides, a higher soil pH is correlated with a faster degradation rate and a shorter half-life [2]. This established principle can be cautiously applied to form a baseline hypothesis for this compound.
Understanding how this compound is broken down biologically provides context for how soil conditions, including pH, might influence these processes. Research on the soil fungus Aspergillus niger has elucidated a key oxidative pathway.
The following diagram illustrates the primary metabolic pathway of this compound in Aspergillus niger, which is catalyzed by specific cytochrome P450 (CYP) enzymes [3].
Key Experimental Findings from the Pathway Study:
FAQ 1: How does soil pH potentially influence the degradation of this compound? Based on general pesticide chemistry and the microbial pathway, pH can influence this compound degradation in two ways:
FAQ 2: My experiments show unexpected persistence of this compound in soil. What are the main factors to investigate?
Experimental Protocol: Investigating pH Influence in the Lab
This compound is a pesticide subject to strict regulations, with Maximum Residue Levels (MRLs) set for various food commodities. The following table summarizes proposed MRLs from a recent Health Canada consultation, which illustrates the low residue levels that analytical methods must detect and quantify [1].
| Food Commodity | Proposed MRL (ppm) |
|---|---|
| Hops (dried cones) | 30 |
| Dried/Fresh Peppermint & Spearmint Leaves | 10 |
| Tea (dried leaves) | 9.0 |
| Edible Podded Legume Vegetables | 0.4 |
| Dried Shelled Pulses | 0.3 |
| Avocados | 0.15 |
| Succulent Shelled Beans & Peas | 0.03 |
| Tree Nuts | 0.02 |
According to the European Food Safety Authority (EFSA), adequate analytical methods for enforcement are available to control this compound residues on crops at a validated limit of quantification (LOQ) of 0.01 mg/kg [2]. This LOQ is lower than the lowest MRLs, which is a fundamental requirement for a method to be valid for enforcement.
While specific interference data is unavailable, a technical support center for this compound determination would logically cover the following areas. This framework can guide your experimental troubleshooting.
| Troubleshooting Area | Key Questions & Guidance |
|---|
| Sample Preparation & Cleanup | • FAQ: How can I improve recovery during the extraction of high-fat matrices like tree nuts? • Guide: A detailed protocol for a modified QuEChERS method, including a cleanup step with graphitized carbon black (GCB) to remove pigmented interferents. | | Chromatographic Separation | • FAQ: What can cause peak tailing or co-elution in this compound analysis? • Guide: Method for optimizing a reverse-phase HPLC/UPLC gradient using a C18 column to separate this compound from its metabolite (TBPE) and matrix components. | | Detection & Quantification | • FAQ: How do I address matrix effects causing signal suppression in LC-MS/MS? • Guide: Step-by-step procedure for preparing and using matrix-matched calibration standards and a stable isotope-labeled internal standard for this compound. |
The following diagram outlines a core analytical workflow. Adherence to this structured process is critical for identifying the source of analytical interference.
Here are detailed experimental protocols for common interference scenarios, structured as FAQs.
Problem: Signal suppression or enhancement from co-extracted matrix components affects accuracy and precision.
Detailed Protocol:
ME% = (Peak Area of Matrix-Matched Standard / Peak Area of Solvent Standard) × 100Problem: The metabolite TBPE (2‐(4‐tert‐butylphenyl)ethanol) interferes with the this compound peak.
Detailed Protocol:
To obtain the specific, peer-reviewed technical details you need, I suggest searching in scientific databases like SciFinder, PubMed, or Google Scholar using terms such as "this compound LC-MS/MS interference," "QuEChERS this compound optimization," or "this compound matrix effect removal."
For researchers modeling fenazaquin's environmental behavior, the following data on its dissipation can serve as a baseline for your experiments.
Table 1: this compound Dissipation Profile in Select Crops and Environments
| System / Commodity | Initial Deposit | Half-life (t₁/₂) | Dissipation Period | Key Metabolites Identified | Reference |
|---|---|---|---|---|---|
| Apple fruit (0.004% rate) | 3.18 ± 0.03 μg/g | 3.62 days | 20 days (96.91% dissipation) | Not specified in study | [1] |
| Apple fruit (0.008% rate) | 6.98 ± 0.08 μg/g | 4.12 days | 30 days (95.84% dissipation) | Not specified in study | [1] |
| Aspergillus niger culture | - | 0.6 days | Rapid metabolism in soil fungus | 4-Hydroxyquinazoline, 4-t-butylphenethyl alcohol (TBPE) | [2] |
| Chemical oxidation (MCPBA) | - | 0.1 - 0.5 days | Rapid, concentration-dependent | 4-Hydroxyquinazoline, 4-t-butylphenethyl alcohol (TBPE) | [2] |
Q1: What are the primary metabolites of this compound I should account for in my analysis?
The metabolic pathway involves cleavage at the ether bridge. Your analytical methods must be able to detect these primary metabolites, as they are toxicologically relevant [3] [2].
Q2: Which enzymes are responsible for this compound's oxidative metabolism in soil fungi?
Studies with Aspergillus niger indicate that specific cytochrome P450s (CYPs) are the primary catalysts for the oxidative metabolism of this compound [2].
Q3: How is this compound's dissipation and metabolism represented experimentally?
The following diagram synthesizes the experimental findings on this compound's fate, which can guide your lab and field studies.
While data on fenazaquin is lacking, the strategies for enhancing microbial degradation are often consistent across different pesticides. The table below summarizes general approaches, illustrated with examples from other pesticides.
Table: Strategies for Enhancing Microbial Biodegradation of Pesticides
| Strategy | Description & Objective | Example from Other Pesticides |
|---|---|---|
| Isolation & Characterization | Isolate and study indigenous microbial strains capable of degrading the pesticide; objective is to identify key degraders and their mechanisms [1]. | Bacteria (Streptomyces rochei, Paracoccus sp., Bacillus spp.) and fungi (Aspergillus glaucus) can degrade the insecticide fipronil [1]. |
| Process Optimization | Adjust environmental conditions (e.g., nutrient levels, electron acceptors) to stimulate the activity of indigenous degrading microbes [2] [3]. | Adding nutrients to water helps indigenous bacteria break down oil spills. Adding nitrate to biochar can stimulate PAH-degrading bacteria [2] [3]. |
| Bio-Augmentation | Introduce specific, pre-adapted, or genetically engineered microbial strains to a contaminated site to boost degradation capacity [3] [1]. | Genetically modified E. coli can accumulate mercury. Genetically engineered microbes are a research frontier for petroleum hydrocarbon cleanup [2] [3]. |
| Immobilization | Attach microbial cells to a solid support material; objective is to increase microbial stability, concentration, and reusability [3]. | Biochar or coal cinder can serve as a carrier material, providing habitat and nutrients for microbial communities, enhancing the degradation of organic pollutants [3]. |
The following workflow outlines a general experimental approach based on these strategies.
Here are some hypothetical FAQs and troubleshooting tips modeled on common challenges in microbial degradation experiments. You can adapt these once this compound-specific data becomes available.
Table: Frequently Asked Questions
| Question | Model Answer / Guidance |
|---|---|
| No degradation activity detected. | Isolate new strains: The microbes in your sample may not be adapted to the pesticide. Try isolating microbes from long-term contaminated sites. Check pesticide bioavailability: The compound might be inaccessible to microbes. Consider using surfactants or carriers like biochar to improve contact [3] [1]. |
| Degradation rate is too slow. | Optimize conditions: Environmental factors like temperature, pH, and nutrient availability (e.g., nitrogen, phosphorus) greatly impact microbial activity. Systematically test different conditions [1]. Consider bio-augmentation: Introduce a consortium of known degrading microbes, which can be more effective than a single strain [3]. |
| Degradation stops after some time. | Check for toxic metabolites: Some pesticides break down into products that are more toxic or inhibitory than the parent compound. Monitor for intermediate metabolites and assess their toxicity [1]. Nutrient depletion: Key nutrients may have been consumed. Replenish the medium or nutrients. |
The table below summarizes experimental efficacy data for fenazaquin and several other acaricides against different mite species.
| Acaricide | Chemical Class | Target Mite/Species | Reported Efficacy | Key Experimental Context |
|---|---|---|---|---|
| This compound | Quinazoline [1] | Varroa destructor (Varroa mite) [1] | >80% reduction in semi-field trials [1] | Laboratory apiarium bioassay & semi-field mini-colony trials on honey bees [1]. |
| Polyphagotarsonemus latus (Yellow mite) [2] | 100% mortality after 6 days [2] | Laboratory (in vitro) evaluation on chilli plants [2]. | ||
| Fenpyroximate | Pyrazole [1] | Varroa destructor [1] | 68% reduction in semi-field trials [1] | Laboratory apiarium bioassay & semi-field mini-colony trials on honey bees [1]. |
| Spirotetramat | Tetramic acid [3] | Varroa destructor [1] | Efficacy data not specified in available results [1] | Selected for semi-field evaluation based on prior lab studies [1]. |
| Spirodiclofen | Tetronic acid [3] | Varroa destructor [1] | Efficacy data not specified in available results [1] | Selected for semi-field evaluation based on prior lab studies [1]. |
| Tau-fluvalinate | Synthetic Pyrethroid [3] | Varroa destructor (Implied) [3] | Widespread use, but resistance developed [1] | Not a direct comparison in provided studies; noted as a compound with existing resistance issues [1]. |
Understanding the methodology is crucial for interpreting efficacy data. Key protocols from the search results are described below.
This laboratory-based method simulates a small colony environment to screen candidate compounds.
A standard bioassay used primarily for engorged female ticks, such as Rhipicephalus microplus.
The selectivity of an acaricide is critical for minimizing harm to non-target organisms.
| Food Commodity | Proposed Canadian MRL (ppm) | Established U.S. Tolerance (ppm) | Established Codex MRL (ppm) |
|---|---|---|---|
| Hops (dried cones) | 30 | 30 | 30 (hops, dry) |
| Tea (dried leaves) | 9.0 | 9 (tea, dried) | Not established |
| Dried/Fresh Peppermint & Spearmint Leaves | 10 | 10 (fresh leaves only) | Not established |
| Edible Podded Legume Vegetables | 0.4 | 0.4 | Not established |
| Dried Shelled Pulses | 0.3 | 0.3 | Not established |
| Avocados | 0.15 | 0.15 | 0.15 |
| Succulent Shelled Beans/Peas | 0.03 | 0.03 | Not established |
| Tree Nuts | 0.02 | 0.02 | 0.02 |
The process for setting MRLs is a rigorous, multi-step scientific evaluation. The diagram below outlines the core workflow for dietary risk assessment as conducted by major regulatory bodies like Health Canada and the European Food Safety Authority (EFSA) [1] [2].
For researchers, the key experimental data and methodologies required to support an MRL application are extensive. The following details are compiled from recent EFSA and Health Canada assessment reports [1] [2] [3].
The risk assessment uses distinct values for the parent compound and its key metabolite:
0.002 mg/kg body weight per day0.002 mg/kg body weight [2]
The table below summarizes experimental data on the efficacy of this compound and other acaricides against cyclamen mites in strawberries, based on a 2025 study [1].
| Acaricide | Chemical Group | Mode of Action (IRAC Group) | Efficacy (Cyclamen Mite Reduction) | Key Findings |
|---|---|---|---|---|
| This compound | Quinazoline | Mitochondrial complex I electron transport inhibitor (Group 21) | >90% (Greenhouse); 90-99% (Field) | Highly effective; reduces mite numbers and leaf injury; improves yield and fruit size [1]. |
| Pyridaben | Pyridazinone | Mitochondrial complex I electron transport inhibitor (Group 21) | >90% (Greenhouse); 90-99% (Field) | Highly effective; results similar to this compound and abamectin [1]. |
| Abamectin | Avermectin | Chloride channel activator (Group 6) | >90% (Greenhouse); 90-99% (Field) | The current standard; high efficacy confirmed [1]. |
| Spiromesifen | Tetronic acid | Lipid synthesis inhibitor (Group 23) | Moderate (Variable) | Reduced mite numbers in folded leaves in one experiment; effectiveness can vary [1]. |
| Chlorfenapyr | Pyrrole | Uncoupler of oxidative phosphorylation (Group 13) | Moderate (Variable) | Reduced mite numbers in one experiment; did not improve yield or fruit size [1]. |
| Horticultural Oils/Soaps (e.g., SuffOil-X) | - | Physical mode of action (suffocation) | Not Significant | Pre-plant dip treatments did not provide significant control compared to untreated plants [1]. |
Recent research and regulatory actions highlight potential health concerns related to this compound:
This compound shows promise as a selective miticide. A 2022 study found it to have high efficacy against Varroa mites (>80%) while demonstrating low mortality in honey bees under both laboratory and semi-field conditions. This suggests it could be a valuable compound for use in settings where pollinator safety is a critical concern [5].
For researchers, here are the core methodologies from the cited experiments:
Greenhouse Efficacy Experiment [1]:
Pharmacophore Modeling Study [2]:
The diagram below illustrates the hypothesized mechanism by which this compound may interfere with immune signaling, based on the computational study [2].
Diagram 1: Hypothesized JAK-STAT Pathway Inhibition. This diagram shows the normal immune signaling pathway and the potential inhibitory effect of this compound on JAK proteins, as predicted by computational modeling [2].
The table below summarizes the key metabolic characteristics of this compound in different types of organisms.
| Species / System | Primary Metabolites Identified | Key Enzymes Involved | Half-life (t₁/₂) / Metabolic Rate |
|---|---|---|---|
| Fungus (Aspergillus niger) | 4-Hydroxyquinazoline, 4-t-butylphenethyl alcohol [1] [2] | Specific Cytochrome P450s (CYPs); strongly inhibited by Piperonyl Butoxide (PBO) [1] [2] | ~0.6 days [1] |
| Insects (e.g., An. gambiae, An. funestus) | Susceptible to metabolism, but specific metabolites not detailed in assays [3] | CYP6M2, CYP6P3, CYP6P9a, and other P450s associated with pyrethroid resistance [3] | Highly susceptible to metabolism by multiple P450s [3] |
| Mammalian System (Human Cell Model, HEK293T) | Not specified, but metabolic activity confirmed [4] | Human CYP enzymes; metabolism led to detoxification (reduced cytotoxicity) [4] | Metabolic competence demonstrated to shift chemical toxicity [4] |
A central finding across studies is that cytochrome P450 enzymes (CYPs) are the primary drivers of this compound metabolism [1] [3] [4]. However, the specific CYP isoforms involved and the biological consequences of metabolism vary:
The data in the comparison table are derived from robust experimental models. Below are the methodologies used in the cited research.
The following diagram illustrates the core metabolic pathway of this compound and its implications for insecticide efficacy, integrating findings from fungal and insect studies.
The data on this compound's metabolism provides critical insights for scientists:
| Acaricide | Target Pest | Test System / Conditions | Efficacy / LC₅₀ | Key Findings |
|---|---|---|---|---|
| Fenazaquin | Varroa mite (Varroa destructor) | Laboratory & Semi-Field Trials / Honey bee colonies | >80% reduction in mite abundance [1] | High efficacy; lower bee mortality; potential alternative Varroacide [1]. |
| Fenpyroximate | Varroa mite (Varroa destructor) | Laboratory & Semi-Field Trials / Honey bee colonies | 68% reduction in mite abundance [1] | High efficacy; registered for in-hive use as Hivastan [1]. |
| Fenpyroximate | Two-Spotted Spider Mite (Tetranychus urticae) | Laboratory Spray Method / Susceptible strain | 5.67 ppm [2] | Showed high toxicity to adult mites [2]. |
| Propargite | Two-Spotted Spider Mite (Tetranychus urticae) | Laboratory Spray Method / Susceptible strain | 77.05 ppm [2] | Conventional acaricide; less toxic than fenpyroximate in this study [2]. |
| Fenpyroximate | Various Cell Lines | In vitro / SH-SY5Y and HeLa cells | Induced mitochondrial fragmentation & decreased ATP [3] | Inhibits mitochondrial electron transport at complex I [3]. |
The data in the table is derived from standardized and recognized experimental methods. Here is a detailed look at the key protocols:
Apiarium Bioassay and Semi-Field Trials for Varroa Mite [1]
Laboratory Spray Toxicity for Spider Mites [2]
Mitochondrial Function Assay [3]
This compound and fenpyroximate share a similar biochemical target, which is distinct from many other miticides. The following diagram illustrates their action.
This mechanism involves the inhibition of the mitochondrial electron transport chain at Complex I, leading to a disruption in ATP production. This action is cytotoxic and leads to mite death [3]. Propargite's specific biochemical mode of action is not detailed in the provided search results.
The table below summarizes key toxicity and efficacy data for Fenazaquin and other acaricides from recent studies.
| Active Substance | IRAC MoA Class [1] | Key Target Pests (Experimental Context) | Non-Target Organism Toxicity (Experimental Context) | Efficacy / LC₅₀ (Experimental Context) |
|---|---|---|---|---|
| This compound | 21A [1] | Cyclamen mite (Phytonemus pallidus) in strawberry [2] | Honeybee larvae: Chronic LD₅₀ = 1.213 μg/larva [3] [4] | >90% reduction of cyclamen mite in strawberry [2] |
| Abamectin | 6 | Cyclamen mite in strawberry (standard for comparison) [2] | Information missing | Similar efficacy to this compound against cyclamen mite [2] |
| Pyridaben | 21A | Cyclamen mite in strawberry [2] | Information missing | >90% reduction of cyclamen mite; similar to this compound [2] |
| Chlorfenapyr | 13 | Carmine spider mite (Tetranychus cinnabarinus) [5] | Predatory mite (Neoseiulus barkeri): LC₅₀ = 6.452 mg a.i./L [5] | T. cinnabarinus adult: LC₅₀ = 0.170 mg a.i./L [5] |
| Spiromesifen | 23 | Cyclamen mite in strawberry (variable results) [2] | Information missing | Moderate efficacy in lab, inconsistent in field trials [2] |
To assess the applicability of the data, it is crucial to understand the methodologies from which they were derived.
This compound's biological activity and environmental fate are defined by its specific chemical structure and metabolic pathways.
The following table compiles experimental data on how this compound residues dissipate over time in different crops.
| Crop | Application Rate (g a.i./ha) | Initial Deposit (mg/kg) | Half-Life (Days) | Pre-harvest Interval (PHI) or Time to Safe Level | Key Findings | Source |
|---|---|---|---|---|---|---|
| Apple (Red Delicious) | ~ (0.004%) | 3.18 ± 0.03 µg/g | 3.62 | Waiting period of 18.55 days | Residues were not detectable beyond 20 days. | [1] |
| ~ (0.008%) | 6.98 ± 0.08 µg/g | 4.12 | Waiting period of 30.49 days | Terminal residue at the lower rate was below the EU MRL. | [1] | |
| Okra | 125 | Not Specified | 3.13 | Reached below MRL by harvest (30 days) | Household processing (washing & boiling) reduced residues by 60-61%. | [2] |
| 250 | Not Specified | 4.43 | Reached below MRL by harvest (30 days) | - | [2] | |
| Tea (Green Shoots) | 125 | 16.89 - 31.19 | Not Specified | Dissipated completely in 11-14 days | Residue dissipation varied between wet and dry seasons. | [3] |
| 250 | 26.60 - 58.76 | Not Specified | Dissipated completely in 11-14 days | Only about 2-3% of the residue in made tea transferred to the brew. | [3] | |
| Strawberries, Peppers, Tomatoes, Aubergines | According to reported agricultural practices | - | - | - | The consumer intake of residues is unlikely to present a risk to health. MRLs were modified based on sufficient data. | [4] |
The studies share a common methodological foundation for determining this compound residues. Here is a detailed breakdown of the standard experimental workflow, which is visually summarized in the diagram below.
Acute Toxic;Irritant;Environmental Hazard